molecular formula C16H11ClN2O2 B12577933 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile CAS No. 497242-99-6

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile

Cat. No.: B12577933
CAS No.: 497242-99-6
M. Wt: 298.72 g/mol
InChI Key: LLABEJLGJFSGPV-UHFFFAOYSA-N
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Description

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile is a structurally complex organic compound with significant applications in medicinal chemistry and materials science. Its molecular architecture comprises a chloropyridine moiety linked via a propargyl ether bridge to a benzonitrile ring substituted with a methoxy group. This combination of functional groups—chloropyridine (electron-withdrawing), methoxy (electron-donating), and benzonitrile (polarizable nitrile)—confers unique physicochemical and biological properties. The compound is synthesized through multi-step reactions, often involving palladium-catalyzed coupling to form the propargyl ether linkage . Structural validation typically employs X-ray crystallography or NMR spectroscopy, with SHELX software frequently used for crystallographic refinement .

Properties

CAS No.

497242-99-6

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

4-[3-(6-chloropyridin-3-yl)prop-2-ynoxy]-3-methoxybenzonitrile

InChI

InChI=1S/C16H11ClN2O2/c1-20-15-9-13(10-18)4-6-14(15)21-8-2-3-12-5-7-16(17)19-11-12/h4-7,9,11H,8H2,1H3

InChI Key

LLABEJLGJFSGPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC#CC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridines or benzonitriles.

Scientific Research Applications

4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, this compound is compared to structurally analogous molecules, focusing on functional group variations, reactivity, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological/Functional Implications References
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile Chloropyridine, propargyl ether, methoxy, benzonitrile Reference compound Potent binding to nicotinic acetylcholine receptors (nAChRs) due to chloropyridine and nitrile synergy
4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile Methoxypyridine, benzonitrile Propargyl ether replaced by methylamino linker Reduced steric hindrance improves solubility but diminishes receptor affinity
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile Pyridazinone core, chloro, methoxy, benzonitrile Pyridazinone replaces chloropyridine Enhanced metabolic stability but lower CNS penetration due to increased polarity
tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate Chloropyridine, pyrrolidine, tert-butyl carbamate Propargyl ether replaced by pyrrolidine-carbamate Improved pharmacokinetics (longer half-life) but reduced target selectivity
4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid Chloropyridine, methyl, benzoic acid Nitrile replaced by carboxylic acid Higher aqueous solubility but compromised blood-brain barrier permeability

Functional Group Impact on Reactivity

  • Chloropyridine vs. Pyridazinone: The chloropyridine moiety in the target compound provides strong π-π stacking interactions with aromatic residues in enzyme active sites, whereas pyridazinone derivatives (e.g., ) exhibit hydrogen-bonding capabilities via their carbonyl groups, altering binding kinetics .
  • Propargyl Ether vs. Carbamate Linkers : The propargyl ether in the target compound enhances rigidity and conjugation, critical for maintaining planar geometry during receptor binding. In contrast, carbamate-linked analogs (e.g., ) introduce rotational flexibility, reducing binding efficiency .

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